molecular formula C4ClF7O3S B3080606 1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone CAS No. 108858-09-9

1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone

Cat. No. B3080606
CAS RN: 108858-09-9
M. Wt: 296.55 g/mol
InChI Key: BLFUBCBUJHLGGX-UHFFFAOYSA-N
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Description

1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone (CTFE) is a fluorinated sulfone compound that is used in a variety of scientific research applications. It has been found to be a useful reagent for organic synthesis and has been used in a variety of different laboratory experiments. CTFE has a wide range of biochemical and physiological effects that are being studied in order to better understand its potential uses. The purpose of

Scientific Research Applications

Synthesis and Reactivity

  • Difluoromethylation and Trifluoromethylation Reagents : Tetrafluoroethane β-sultone derivatives are used as versatile reagents for difluoromethylation and trifluoromethylation, incorporating CF2 groups into various bonds and generating difluorocarbene under acidic conditions. These reactions have expanded the scope of carbene-based difluoromethylation reactions, significantly contributing to the synthesis of novel functional materials and drug candidates (Zhang et al., 2014).

  • Sulfonamides as Terminators in Cationic Cyclisations : Sulfonamides, including derivatives of trifluoromethanesulfonic acid, have been shown to be efficient terminators in cationic cyclisations, leading to the formation of complex polycyclic systems. This application highlights the role of fluorinated sulfonamides in synthetic organic chemistry (Haskins & Knight, 2002).

  • Fluorinating Agents : Arylsulfur chlorotetrafluorides have been used as fluorinating agents, converting various substrates to CF, CF2, and CF3 compounds with high yields. These reactions demonstrate the utility of fluorinated reagents in enhancing the properties of organic molecules (Umemoto & Singh, 2012).

Applications in Material Science and Catalysis

  • Polyimide Synthesis : Novel fluorinated diamine monomers have been synthesized and used to produce fluorine-containing polyimides with outstanding mechanical properties and thermal stability. These materials are promising for applications in aerospace and electronics due to their exceptional properties (Yin et al., 2005).

  • Catalysis : Trifluoromethanesulfonic acid and its derivatives have been utilized as catalysts in various organic transformations, highlighting their importance in synthesizing complex molecules with high efficiency and selectivity (Moskalik & Astakhova, 2022).

properties

IUPAC Name

3-(2-chloro-1,1,2,2-tetrafluoroethyl)-3,4,4-trifluorooxathietane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4ClF7O3S/c5-3(9,10)1(6,7)2(8)4(11,12)15-16(2,13)14
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFUBCBUJHLGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OS1(=O)=O)(F)F)(C(C(F)(F)Cl)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4ClF7O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone
Reactant of Route 2
1-(2-Chlorotetrafluoroethyl)trifluoroethanesultone

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